molecular formula C20H18Cl8O6 B13731343 2,2'-((2,2',3,3',5,5',6,6'-Octachloro(1,1'-biphenyl)-4,4'-diyl)bis(oxyethane-2,1-diyloxy))bisethanol CAS No. 28031-44-9

2,2'-((2,2',3,3',5,5',6,6'-Octachloro(1,1'-biphenyl)-4,4'-diyl)bis(oxyethane-2,1-diyloxy))bisethanol

Katalognummer: B13731343
CAS-Nummer: 28031-44-9
Molekulargewicht: 638.0 g/mol
InChI-Schlüssel: JCAKQWYCRZDXTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is a complex organic compound characterized by its biphenyl structure with multiple chlorine substitutions and ethoxyethanol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” typically involves the following steps:

    Chlorination of Biphenyl: The biphenyl core is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions.

    Etherification: The chlorinated biphenyl is then reacted with ethylene glycol in the presence of a base such as sodium hydroxide to form the ethoxyethanol groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chlorination and etherification processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the chlorine atoms, leading to dechlorination and formation of less chlorinated biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: Its unique structure could be explored for the development of novel materials with specific properties.

Biology

    Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects on biological systems.

Medicine

    Drug Development: Its structural features may be investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

    Polymer Production: The compound could be used as a monomer or additive in the production of specialized polymers.

Wirkmechanismus

The mechanism by which “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Polychlorinated Biphenyls (PCBs): These compounds share the biphenyl core with multiple chlorine substitutions but lack the ethoxyethanol groups.

    Bisphenol A (BPA): This compound has a similar biphenyl structure but with different substituents.

Uniqueness

“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is unique due to its specific combination of chlorine substitutions and ethoxyethanol groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

28031-44-9

Molekularformel

C20H18Cl8O6

Molekulargewicht

638.0 g/mol

IUPAC-Name

2-[2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]phenoxy]ethoxy]ethanol

InChI

InChI=1S/C20H18Cl8O6/c21-11-9(12(22)16(26)19(15(11)25)33-7-5-31-3-1-29)10-13(23)17(27)20(18(28)14(10)24)34-8-6-32-4-2-30/h29-30H,1-8H2

InChI-Schlüssel

JCAKQWYCRZDXTP-UHFFFAOYSA-N

Kanonische SMILES

C(COCCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCCOCCO)Cl)Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.